1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE
Description
1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a thienyl group
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-15-4-6-16(7-5-15)14-19-8-10-20(11-9-19)18(21)13-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDSMQFHCLWDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, influencing neurotransmission in the central nervous system . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)piperazine: Shares the piperazine ring and 4-methylbenzyl group but lacks the thienyl group.
1-(2-Fluorophenyl)piperazine: Contains a fluorophenyl group instead of the thienyl group.
1-Phenylpiperazine: Features a phenyl group in place of the thienyl group.
Uniqueness
1-[4-(4-Methylbenzyl)piperazino]-2-(2-thienyl)-1-ethanone is unique due to the presence of both the thienyl and 4-methylbenzyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
